![molecular formula C20H25N3O2 B2529511 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide CAS No. 1396765-90-4](/img/structure/B2529511.png)
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological activities. The structure of this compound suggests that it may have potential biological applications, although the specific studies on this compound are not provided in the data.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been reported using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide as starting materials. This method is described as simple and efficient, and the resulting compounds, including 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, were characterized by NMR and mass analyses . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific arrangement of substituents around this core structure can significantly influence the compound's chemical and biological properties. NMR and mass spectrometry are typically used to confirm the structure of such compounds .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can participate in various chemical reactions, often serving as a key functional group in the synthesis of more complex molecules. The data provided does not include specific reactions for this compound, but related compounds have been synthesized through reactions involving amidines and hydroxylamine hydrochloride, followed by rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential applications. The presence of different substituents can also affect the compound's ability to interact with biological targets. However, specific data on the physical and chemical properties of this compound is not provided in the abstracts .
Aplicaciones Científicas De Investigación
Pharmacological Significance
1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives exhibit a diverse range of pharmacological activities. Their efficacy as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, anti-parasitic, and many other therapeutic agents highlights their versatility in drug development. These compounds' mechanism of action often involves interaction with biomacromolecules through hydrogen bonding, showcasing their potential as bioactive units in pharmaceuticals (Rana, Salahuddin, & Sahu, 2020); (Wang, Sun, Jia, Bian, & Yu, 2022).
Applications in Material Science
The structural uniqueness of 1,3,4-oxadiazole scaffolds extends their utility beyond pharmacology into the realm of material science. They serve as key components in the development of polymers, luminescence materials, electron-transporting materials, and metal-ion sensors. Their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites make them excellent choices for developing advanced materials and chemosensors (Sharma, Om, & Sharma, 2022).
Synthetic and Medicinal Chemistry
The ease of synthesizing 1,3,4-oxadiazole derivatives and their bioisosteric properties make them attractive targets for medicinal chemistry research. They offer a strategic scaffold for designing novel compounds with enhanced biological activities and lower toxicity. This has led to the development of a wide variety of compounds that are being explored for therapeutic applications, including antimicrobial, anticancer, and antiviral activities (Nayak & Poojary, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on their specific structure and substituents.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with their targets in a specific manner, leading to their anti-infective activities.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Based on the known activities of 1,2,4-oxadiazoles , this compound may exert its effects by interacting with its targets, leading to changes in the function or viability of infectious agents.
Propiedades
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-17(12-9-15-7-3-1-4-8-15)22-20(13-5-2-6-14-20)19-21-18(23-25-19)16-10-11-16/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAVDNBNSCNGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
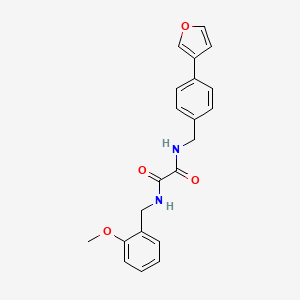
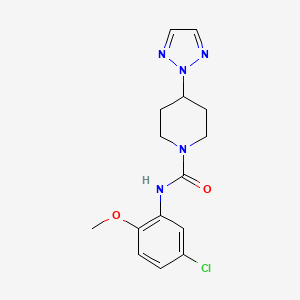
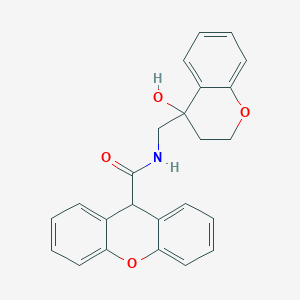

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)
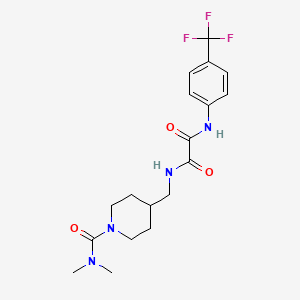
![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)
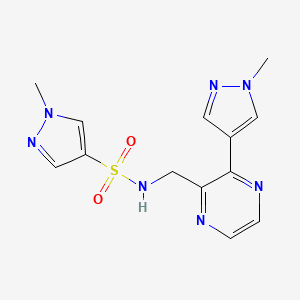
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)
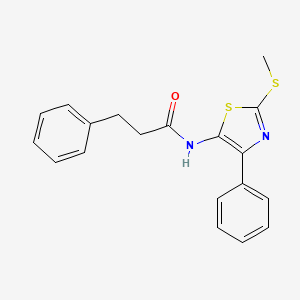
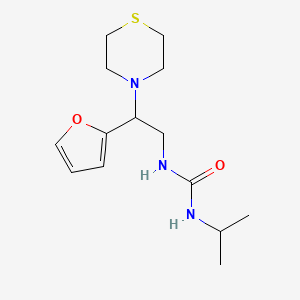
![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)
